molecular formula C10H20N2O3 B12953826 tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate

Cat. No.: B12953826
M. Wt: 216.28 g/mol
InChI Key: AEEDNTYVDBGMCS-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of tert-Butyl ((4-Hydroxypyrrolidin-2-yl)methyl)carbamate

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl (((2R,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate or tert-butyl (((2S,4S)-4-hydroxypyrrolidin-2-yl)methyl)carbamate, depending on its stereochemical configuration. Its molecular formula, C10H20N2O3 , corresponds to a molecular weight of 216.28 g/mol . The structure comprises a pyrrolidine ring substituted with a hydroxymethyl group at position 4 and a carbamate-protected aminomethyl group at position 2, with a tert-butyloxycarbonyl (Boc) protecting group.

Property Value Source
Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
CAS Registry Number 1314605-34-9 (2R,4R)
2306252-54-8 (2S,4S)

The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic workflows.

Stereochemical Configuration and Conformational Analysis

The pyrrolidine ring exhibits two stereogenic centers at positions 2 and 4, yielding four possible stereoisomers. The (2R,4S) and (2S,4S) configurations are most commonly reported due to their relevance in bioactive molecule synthesis.

Ring Puckering Dynamics

The pyrrolidine ring adopts distinct puckered conformations influenced by the stereochemistry of the hydroxyl group. In the (2R,4S) isomer, the hydroxyl group at C4 stabilizes a DOWN pucker (Cγ-endo), while the (2S,4S) isomer favors an UP pucker (Cγ-exo). This puckering behavior aligns with trends observed in proline derivatives, where cis-configurations predominantly adopt DOWN puckers.

NMR-Based Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy reveals intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl oxygen in nonpolar solvents, stabilizing a pseudocyclic conformation. Temperature-dependent NMR experiments demonstrate reduced hydrogen-bonding efficiency at elevated temperatures, leading to increased conformational flexibility.

Crystallographic Data and Solid-State Structure

Crystallographic data for this compound remain limited in public databases. However, analogous pyrrolidine-carbamate derivatives exhibit monoclinic crystal systems with P21 space groups, characterized by hydrogen-bonded networks between hydroxyl and carbamate groups. Preliminary molecular modeling suggests that the solid-state structure of this compound likely adopts a similar arrangement, with intermolecular hydrogen bonds contributing to lattice stability.

Comparative Analysis with Pyrrolidine-Based Carbamate Derivatives

The structural and functional attributes of this compound are compared to related pyrrolidine derivatives below:

Hydroxyl Group Influence

The C4 hydroxyl group enhances hydrogen-bonding capacity relative to non-hydroxylated analogs like tert-butyl (pyrrolidin-2-ylmethyl)carbamate. This modification increases solubility in polar aprotic solvents and improves binding affinity to biological targets.

Carbamate Protection Strategy

The Boc-protected aminomethyl group offers superior stability under basic conditions compared to acetyl or benzyl carbamates. Deprotection via acidic hydrolysis (e.g., HCl in dioxane) yields the free amine without pyrrolidine ring degradation.

Stereochemical Impact on Reactivity

The (2S,4S) isomer exhibits faster reaction kinetics in nucleophilic substitutions than the (2R,4S) counterpart, attributed to reduced steric hindrance from the UP pucker conformation.

Derivative Key Structural Feature Reactivity Profile
Unsubstituted pyrrolidine No hydroxyl or carbamate groups Low polarity, limited H-bonding
4-Hydroxypyrrolidine Hydroxyl group at C4 Enhanced solubility, H-bonding
Boc-protected derivative Carbamate at C2 Acid-stable, easy deprotection

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxypyrrolidin-2-yl)methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)

InChI Key

AEEDNTYVDBGMCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)O

Origin of Product

United States

Preparation Methods

Boc Protection and Pyrrolidine Ring Formation

The initial step typically involves protecting the amino group of a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form the Boc-protected intermediate. This step ensures the amino group is masked to prevent side reactions during subsequent transformations.

Hydroxylation at the 4-Position

The introduction of the hydroxyl group at the 4-position of the pyrrolidine ring can be achieved via selective oxidation or hydroboration-oxidation of an alkene precursor, or by using chiral pool synthesis starting from hydroxy-substituted amino acids or derivatives.

Alkylation and Functional Group Transformations

Alkylation reactions using allyl bromide or similar alkylating agents in the presence of strong bases like lithium diisopropylamide (LDA) are employed to introduce side chains or modify the ring system. Hydrolysis and reduction steps follow to convert intermediates into the desired hydroxylated carbamate.

Process Telescoping for Industrial Scale-Up

A notable advancement in preparation methods is the use of process telescoping , where crude intermediates are directly used in subsequent reactions without purification, improving efficiency and reducing costs. This approach is particularly advantageous for large-scale industrial production.

Representative Industrial Synthesis Example

A patented industrial synthesis method for a closely related compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate, shares mechanistic and procedural similarities with tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate and provides insight into scalable preparation methods:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Ring-closing protection reaction Compound 1 + 4-trifluoromethylbenzaldehyde, then 2-methylbenzoyl chloride, K2CO3, toluene, 0-10 °C 83 Formation of protected intermediate
2 Alkylation reaction Compound 2 + allyl bromide, LDA, solvent - Followed by hydrolysis
3 Reduction and hydrolysis (process telescoping) Sodium borohydride reduction, acid hydrolysis - Crude product used directly in next step
4 Boc protection Di-tert-butyl dicarbonate, NaOH, 10-30 °C 71 Final product with 99.9% purity

This method avoids hazardous reagents like lithium aluminum hydride, uses readily available raw materials, and is suitable for large-scale production with high yield and purity.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Lithium Aluminum Hydride Reduction of Boc-protected amino acid Direct reduction of Boc-protected 2-amino-pent-4-enoic acid Straightforward Uses hazardous, flammable reagent; poor scalability
Wittig Reaction on Oxazolidine Derivative Uses 2-dimethyl-4-(2-aldehyde ethyl) oxazolidine-3-tert-butyl formate as precursor High selectivity Precursor unstable and hard to obtain; unsuitable for mass production
Process Telescoping with Alkylation and Reduction Multi-step telescoped process with alkylation, reduction, hydrolysis, and Boc protection Safe, cost-effective, scalable, high yield and purity Requires careful control of reaction conditions

Research Findings and Practical Considerations

  • Safety: Avoidance of highly reactive and hazardous reagents (e.g., lithium aluminum hydride) is critical for industrial synthesis.
  • Raw Materials: Use of inexpensive and readily available starting materials improves economic feasibility.
  • Process Efficiency: Telescoping reduces purification steps, saving time and resources.
  • Purity and Yield: Optimized reaction conditions yield products with >99% purity and good isolated yields (~70-85%).
  • Scalability: The described methods have been successfully scaled up to industrial production levels without loss of quality.

Summary Table of Preparation Method Characteristics

Aspect Description
Starting Materials Boc-protected amino acids or pyrrolidine derivatives, allyl bromide, di-tert-butyl dicarbonate
Key Reactions Boc protection, alkylation, reduction, hydrolysis
Reaction Conditions Mild temperatures (0-30 °C), basic and acidic media, inert solvents like toluene or methanol
Safety Profile Avoids explosive/hazardous reagents; uses safer reducing agents like sodium borohydride
Yield Range 70-85% per step; overall high yield with telescoping
Purity >99% by ELSD or chromatographic methods
Scalability Suitable for large-scale industrial production
Process Innovation Use of telescoping to streamline synthesis and reduce costs

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is recognized for its potential as a pharmacophore in drug design, particularly due to its ability to interact with biological targets through hydrogen bonding and stereospecific interactions. Research indicates that similar compounds exhibit activities such as enzyme inhibition and receptor modulation, making tert-butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate a candidate for therapeutic applications targeting neurological disorders and other diseases.

Case Studies

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can act as inhibitors of various enzymes, which is crucial in the development of treatments for conditions like Alzheimer's disease. For instance, a related compound demonstrated protective effects against amyloid beta-induced toxicity in astrocytes by acting as both β-secretase and acetylcholinesterase inhibitors, thus preventing amyloid aggregation .
  • Receptor Modulation : The presence of the pyrrolidine moiety enhances interaction with neurotransmitter systems, suggesting its utility in modulating receptor activity, which could be beneficial in treating psychiatric disorders.

Organic Synthesis

Synthetic Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic chemistry.

Synthesis Methods

The synthesis typically involves:

  • Reaction of amines with carbonyl compounds to form carbamates.
  • Use of di-tert-butyl dicarbonate as a reagent to yield the desired product through acyl azide intermediates.

Agrochemicals

Potential Applications

Given its biological activity, this compound may also find applications in agrochemicals. Its ability to modulate biological pathways could lead to the development of novel pesticides or herbicides that target specific pests or weeds while minimizing environmental impact.

Summary Table of Applications

Field Application Description
Medicinal ChemistryEnzyme InhibitionPotential treatment for neurological disorders through enzyme modulation .
Receptor ModulationEnhances interaction with neurotransmitter systems for psychiatric disorder treatments.
Organic SynthesisIntermediate SynthesisServes as a building block for complex organic molecules.
AgrochemicalsDevelopment of Pesticides/HerbicidesPotential use in creating targeted agrochemicals with reduced environmental impact.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity and affect various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their key features, and contrasts with the target compound:

Compound Name (CAS/Reference) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Differences vs. Target Compound
tert-Butyl ((2-(2-(Allyloxy)-5-fluorophenyl)cyclopropyl)-methyl)carbamate (15b) Cyclopropane + aryl Allyloxy, fluorine, cyclopropane Not provided Aryl vs. pyrrolidine; cyclopropane adds strain
tert-Butyl 4-methylpyridin-2-ylcarbamate (I) Pyridine Methyl, carbamate Not provided Aromatic pyridine vs. aliphatic pyrrolidine
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (1799420-92-0) Pyrimidine Fluoro, hydroxy, methyl 257.26 Heteroaromatic pyrimidine vs. pyrrolidine
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate (136) Pyridine Hydroxyimino, fluorophenyl, keto group 359.36 Hydroxyimino and keto functionalities
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridine Amino group Not provided Amino vs. hydroxyl; pyridine vs. pyrrolidine

Key Observations:

  • Heterocyclic Core : The target compound’s pyrrolidine ring (a 5-membered aliphatic heterocycle) contrasts with aromatic systems like pyridine () or pyrimidine (). Pyrrolidine offers conformational flexibility and basicity, while aromatic systems enable π-π interactions and electronic effects.
  • Functional Groups: Hydroxyl groups (target compound) vs. amino (), methoxy (), or fluorine () alter solubility and hydrogen-bonding capacity.
  • Steric Effects : Bulky substituents like cyclopropane () or bicyclo[2.2.2]octane () introduce steric hindrance, impacting reactivity and molecular recognition.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely enhances water solubility compared to methyl- or fluorine-substituted analogs (e.g., ).
  • Stability: Carbamates generally exhibit hydrolytic stability under basic conditions, but the hydroxyl group in the target compound may increase susceptibility to oxidation compared to non-hydroxylated analogs .

Biological Activity

tert-Butyl ((4-hydroxypyrrolidin-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.2774 g/mol
  • IUPAC Name : this compound

Its structural features include a pyrrolidine ring, which is known to interact with various biological targets, enhancing its potential as a therapeutic agent.

This compound functions primarily as an enzyme inhibitor and receptor modulator . It interacts with specific molecular targets, leading to:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's disease. By blocking this enzyme, it may help in increasing acetylcholine levels in the brain, potentially improving cognitive function.
  • Receptor Modulation : It may modulate receptor signaling pathways, influencing various physiological responses. This modulation can lead to therapeutic effects in conditions involving neurotransmitter dysregulation.

Biological Activity and Therapeutic Applications

Research indicates that this compound has several promising biological activities:

  • Neuroprotective Effects : Studies have shown its potential to protect neuronal cells from damage induced by amyloid beta peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that the compound could prevent cell death in astrocytes stimulated with amyloid beta .
  • Cognitive Enhancement : Its ability to inhibit acetylcholinesterase suggests that it could enhance cognitive functions by increasing acetylcholine availability in synaptic clefts .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyObjectiveFindings
Study 1Evaluate neuroprotective effectsDemonstrated moderate protective activity against amyloid beta-induced astrocyte death
Study 2Assess enzyme inhibitionShowed significant inhibition of acetylcholinesterase activity, suggesting potential for cognitive enhancement
Study 3Investigate receptor modulationIndicated modulation of receptor signaling pathways, relevant for treating neurological disorders

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